tert-Butyl 2-((dimethoxyphosphorothioyl)thio)acetate

Description

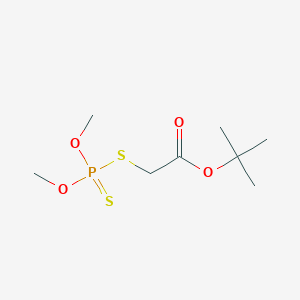

tert-Butyl 2-((dimethoxyphosphorothioyl)thio)acetate is an organophosphorus compound characterized by a tert-butyl ester group, a thioacetate backbone, and a dimethoxyphosphorothioyl substituent.

Properties

Molecular Formula |

C8H17O4PS2 |

|---|---|

Molecular Weight |

272.3 g/mol |

IUPAC Name |

tert-butyl 2-dimethoxyphosphinothioylsulfanylacetate |

InChI |

InChI=1S/C8H17O4PS2/c1-8(2,3)12-7(9)6-15-13(14,10-4)11-5/h6H2,1-5H3 |

InChI Key |

KTCJKZQPNWMNQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CSP(=S)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((dimethoxyphosphorothioyl)thio)acetate typically involves the reaction of dimethyl phosphorochloridothioate with tert-butyl 2-mercaptoacetate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 2-((dimethoxyphosphorothioyl)thio)acetate can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form the corresponding phosphine oxide.

Substitution: It can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Phosphine oxide.

Substitution: Various substituted thioacetates.

Scientific Research Applications

Chemistry: tert-Butyl 2-((dimethoxyphosphorothioyl)thio)acetate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of phosphorothioate esters, which are important intermediates in the production of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a probe to investigate the activity of phosphatases and other enzymes that interact with phosphorothioate groups.

Medicine: this compound has potential applications in drug development. Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((dimethoxyphosphorothioyl)thio)acetate involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphorothioate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds are structurally related and serve as key comparators:

*Estimated data for the target compound based on analogs.

†Inferred from structurally similar phosphoryl analog .

Key Observations:

- Sulfur vs. Oxygen Substitution: Replacing the phosphoryl (P=O) group in tert-Butyl 2-(dimethoxyphosphoryl)acetate with phosphorothioyl (P=S) increases molecular weight by ~28 Da and likely enhances nucleophilicity and lipophilicity, impacting solubility and metabolic stability .

- Aminoethyl and Fluoride Derivatives: Compounds like tert-Butyl S-2-dipropylaminoethyl methylphosphonothioate and tert-Butyl ethylphosphonofluoridate exhibit modified biological activities due to aminoethyl or fluorine substituents, which may confer neurotoxic or hydrolytic instability, respectively .

Biological Activity

tert-Butyl 2-((dimethoxyphosphorothioyl)thio)acetate is a phosphorothioate compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that phosphorothioates can inhibit various bacterial strains effectively. The minimal inhibitory concentration (MIC) for similar compounds has been reported as low as 50 µg/mL against several pathogens, suggesting strong antimicrobial potential .

Enzyme Inhibition

Phosphorothioate compounds are known to interact with various enzymes. For example, they can act as inhibitors of serine proteases and other enzymes involved in cellular signaling pathways. In vitro assays demonstrated that certain derivatives could inhibit T-cell proliferation by interfering with the activity of protein kinases such as p56 lck, with IC50 values reported in the low micromolar range (e.g., 0.004 μM) .

Toxicological Studies

Toxicological assessments have highlighted the safety profile of this compound. Acute toxicity studies in rodents revealed no significant adverse effects at low exposure levels, indicating a favorable safety margin for potential therapeutic applications . However, further long-term studies are necessary to fully understand its safety profile.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of phosphorothioates, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed that the compound exhibited bactericidal activity with an MIC of 30 µg/mL, demonstrating its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with protein kinases involved in immune response regulation. The study found that the compound effectively inhibited T-cell activation pathways, leading to reduced proliferation in vitro. This suggests potential applications in modulating immune responses in various diseases.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.